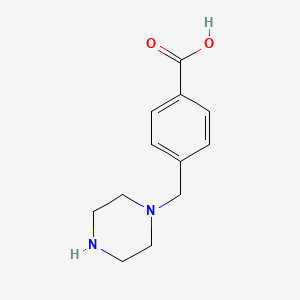

4-(Piperazin-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRGRAZXFRLSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944626 | |

| Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220213-15-0 | |

| Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Clarifying the Core Moiety and its Significance

An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid and its Derivatives as Pharmaceutical Intermediates

In the landscape of pharmaceutical synthesis, specific structural motifs often emerge as critical building blocks for blockbuster drugs. The this compound core is one such scaffold. While "this compound" itself is identified by CAS number 220213-15-0[1][2][3], a significant body of research and industrial application centers on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7 )[4][5][6]. This guide will focus primarily on this N-methylated analogue due to its pivotal role as a key intermediate in the synthesis of Imatinib, a foundational drug in targeted cancer therapy[4][7].

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the synthesis, properties, analysis, and application of this crucial compound. We will explore the causality behind synthetic choices and analytical standards, grounding the discussion in authoritative data.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is essential for its effective use in synthesis and process development. The molecule consists of a benzoic acid group linked to a 1-methylpiperazine ring via a methylene bridge, a structure that imparts specific solubility and reactivity characteristics[4].

Chemical Structure

General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Example)

This protocol is a synthesized example based on methodologies described in the literature, particularly patent disclosures which often detail industrial processes.[8] The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Materials:

-

4-(Chloromethyl)benzoic acid (100 g)

-

1-Methylpiperazine (59 g)

-

Sodium hydroxide (23.5 g)

-

Water (400 ml)

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and thermometer, add 400 ml of water, 100 g of 4-(chloromethyl)benzoic acid, 59 g of 1-methylpiperazine, and 23.5 g of sodium hydroxide.[8]

-

Causality: Water is used as an accessible and environmentally benign solvent. 1-Methylpiperazine acts as the nucleophile. Sodium hydroxide is the acid-binding agent (or base) required to neutralize the HCl formed during the substitution reaction, driving the reaction to completion.

-

-

Reaction Execution: Heat the mixture to 50°C and maintain this temperature with stirring for approximately 1 hour.[8]

-

Causality: Moderate heating increases the reaction rate without promoting significant side reactions. The reaction time is optimized to ensure complete consumption of the starting material.

-

-

Initial Workup: Cool the reaction mixture to room temperature. The resulting solution contains the desired product along with unreacted reagents and salt byproducts.[8]

-

Purification (Nanofiltration): The reaction solution is then processed through a nanofiltration membrane (e.g., aromatic polyamide with a molecular weight cut-off of 200) to remove excess N-methylpiperazine, the acid binding agent, and salts.[8]

-

Causality: Nanofiltration is an efficient and green industrial method for separating small molecules and salts from the larger product molecule, reducing the need for large volumes of extraction solvents.

-

-

Product Isolation (Salification): Pass hydrogen chloride gas through the concentrated, purified solution. A large amount of white solid will precipitate.[8]

-

Causality: The target compound is a basic amine and a carboxylic acid (amphoteric). Introducing HCl protonates the basic piperazine nitrogens, forming the dihydrochloride salt. This salt form, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8), often has lower solubility in the reaction medium, allowing for efficient isolation by precipitation.[7][9][10]

-

-

Final Steps: The precipitated solid is collected by centrifugal filtration and dried to yield the final product with high purity (typically >99.8%) and in high yield (>95%).[8]

Application in the Synthesis of Imatinib

The primary and most significant application of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is its role as a cornerstone intermediate in the manufacture of Imatinib.[4][7]

Role as a key precursor in the Imatinib drug synthesis pathway.

Imatinib is a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][7] The synthesis of such a complex molecule requires building blocks of exceptionally high purity to meet stringent regulatory standards for active pharmaceutical ingredients (APIs). The benzoic acid moiety of our title compound is activated and then coupled with another complex amine-containing fragment to form the final amide bond present in the Imatinib structure. The requirement for a purity level of ≥99% for the intermediate underscores its critical role in ensuring the safety and efficacy of the final drug product.[4]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of each batch, a robust set of analytical methods must be employed. These methods validate the structure and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. Methods often use UV detection, and for compounds like piperazine derivatives without a strong chromophore, derivatization techniques can be employed to enhance detection at low levels.[11]

-

Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the molecular structure. For 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the N-methyl group protons, confirming the connectivity of the molecule.[12]

-

Infrared Spectroscopy (IR): Used to identify the presence of key functional groups. The spectrum would show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N bonds.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (234.29 g/mol ) and can be used to identify impurities by their mass-to-charge ratio.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The information is typically derived from the Safety Data Sheet (SDS).

Hazard Identification and First Aid

The dihydrochloride salt form is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9][13][14]

-

Inhalation: Move the victim to fresh air. If irritation or other symptoms are experienced, seek medical attention.[14][15]

-

Skin Contact: Immediately take off contaminated clothing and wash the skin with plenty of water.[14][15]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

Personal Protective Equipment (PPE) and Handling

-

Handling: Handle in a well-ventilated place or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[13][15]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13][15]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[13][15]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[13][15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and strong oxidizing agents.[4][13][15]

-

Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[15]

Conclusion

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is more than just a chemical compound; it is a vital link in the production of life-saving medication. Its synthesis, which demands precision and adherence to high purity standards, highlights the intricate chemistry that underpins modern pharmaceutical manufacturing. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is essential for its successful application in creating advanced therapeutics like Imatinib and potentially novel kinase inhibitors in the future.

References

- Exploring 4-[(4-Methyl-1-piperazinyl)

- Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid.Source: LGC Standards.

- CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid.Source: Chemsrc.

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.Source: Google Search Result.

- 220213-15-0|this compound.Source: BLD Pharm.

- This compound | 220213-15-0.Source: ChemicalBook.

- 220213-15-0(this compound) Product Description.Source: ChemicalBook.

- 4-(4-Methyl-1-piperazinylmethyl)

- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.Source: PubChem.

- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2.Source: PubChem.

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7.Source: ChemicalBook.

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.

- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate (Canadian).Source: Fisher Scientific.

- SAFETY DATA SHEET - Benzoic Acid.Source: Sigma-Aldrich.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Source: Journal of Chemical and Pharmaceutical Research.

- 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride.Source: Ab Enterprises.

Sources

- 1. 220213-15-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 220213-15-0 [m.chemicalbook.com]

- 3. 220213-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid | LGC Standards [lgcstandards.com]

- 6. CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. bangchemicals.com [bangchemicals.com]

- 11. jocpr.com [jocpr.com]

- 12. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

- 15. echemi.com [echemi.com]

4-(Piperazin-1-ylmethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

Introduction

In the landscape of pharmaceutical sciences, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. These intrinsic characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physical properties of this compound, with a primary focus on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS No. 106261-48-7). This specific molecule is of high interest to the scientific community due to its critical role as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[1]

This document is structured to provide not just raw data, but a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, reflecting the rigorous standards of modern pharmaceutical research.

Chemical Identity and Structure

Clarity in chemical nomenclature is paramount. The term "this compound" can be ambiguous. The parent, non-methylated compound (CAS 220213-15-0) is a foundational structure. However, the more extensively documented and industrially relevant compound is the N-methylated analog, which is the focus of this guide. Furthermore, this molecule is often utilized in its salt form, such as the dihydrochloride salt, to enhance its solubility and handling properties.

| Identifier | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid | This compound | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride |

| Structure | |||

| CAS Number | 106261-48-7[2] | 220213-15-0[3] | 106261-49-8[4] |

| Molecular Formula | C₁₃H₁₈N₂O₂[5] | C₁₂H₁₆N₂O₂[3] | C₁₃H₁₈N₂O₂·2HCl[6] |

| Molecular Weight | 234.29 g/mol [1][2] | 220.27 g/mol [3] | 307.22 g/mol [4][6] |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid[2] | This compound[3] | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride[4] |

Core Physicochemical Properties

The utility of a pharmaceutical intermediate is defined by its physical and chemical properties. These data points are crucial for process chemists developing scalable synthetic routes and for formulation scientists designing stable and bioavailable drug products.

| Property | Value | Significance in Drug Development |

| Appearance | White to off-white crystalline powder.[1][5][7] | Indicates high purity and solid-state stability. Crystalline form is critical for consistent processing and performance. |

| Melting Point | 310-312 °C[5] | A high melting point suggests strong intermolecular forces and a stable crystal lattice, which is favorable for solid dosage form stability but can correlate with low solubility. |

| Boiling Point | 377.2 ± 32.0 °C (Predicted)[5][8] | Useful for purification and assessing thermal stability under various processing conditions. |

| Density | 1.174 ± 0.06 g/cm³ (Predicted)[5] | Important for powder flow, compaction, and formulation design. |

| Water Solubility | Slightly soluble in water.[5][7] | Low intrinsic aqueous solubility is a common challenge. This property is highly pH-dependent due to the presence of both acidic and basic functional groups. |

| pKa (Predicted) | 4.31 ± 0.10 (Carboxylic Acid)[5] | Governs the ionization state of the carboxyl group. At physiological pH, it will be deprotonated (carboxylate), enhancing solubility. |

Crystalline Form and Melting Point

The compound exists as a white crystalline powder.[1][7] Its high melting point of 310-312 °C is a direct indicator of a highly ordered and stable crystal lattice.[5] This thermal stability is advantageous for storage and handling. From a pharmaceutical perspective, a high melting point often correlates with low aqueous solubility, as significant energy is required to break the crystal lattice forces before solvation can occur. The melting point is not just a physical constant but a critical purity criterion; a sharp melting range is indicative of high purity, whereas impurities will typically depress and broaden the melting range.[9]

Solubility Profile

The molecule is described as "slightly soluble in water".[5][7] This limited solubility is a direct consequence of its largely hydrophobic bicyclic structure and the strong intermolecular forces in its solid state, as suggested by its high melting point. However, the structure contains both a carboxylic acid group and two basic piperazine nitrogens, making it an amphoteric substance.

This dual functionality means its aqueous solubility is highly dependent on pH.

-

In acidic conditions (pH < pKa of the carboxyl group): The carboxylic acid will be protonated and neutral (-COOH), while the piperazine nitrogens will be protonated and charged (-NH⁺-), likely forming a soluble cationic species.

-

In basic conditions (pH > pKa of the piperazine nitrogens): The piperazine nitrogens will be neutral, while the carboxylic acid will be deprotonated and charged (-COO⁻), forming a soluble anionic species.

-

At the isoelectric point: The molecule will exist predominantly as a zwitterion, which often exhibits minimum solubility.

This pH-dependent solubility is a critical parameter for drug development, as it influences dissolution rates in the gastrointestinal tract and dictates strategies for formulation, such as salt formation. The dihydrochloride salt, for instance, is prepared specifically to leverage the basicity of the piperazine ring to create a more water-soluble form.[4][6]

Acidity and Basicity (pKa)

The predicted pKa of the carboxylic acid group is approximately 4.31.[5] This is a typical value for a benzoic acid derivative and indicates that it will be fully ionized to its carboxylate form at physiological pH (≈7.4). The piperazine moiety contains two basic nitrogen atoms. Based on literature values for similar N-substituted piperazines, the pKa for the tertiary amine (N-methyl) is expected to be around 8.5-9.5, while the other tertiary amine's pKa would be lower.[10] These pKa values are fundamental to predicting the compound's behavior in solution, its absorption characteristics, and potential salt formation strategies.

Experimental Determination of Key Properties

To ensure scientific integrity, all physical property data must be determined using validated, reproducible methods. The following sections detail the standard operating procedures for measuring the most critical parameters.

Protocol: Melting Point Determination (Capillary Method)

The capillary method is the pharmacopeial standard for melting point determination, valued for its accuracy and small sample requirement.[11]

Rationale: This method relies on controlled heating of a finely powdered sample to ensure uniform heat distribution.[11] A slow heating ramp near the melting point (e.g., 1-2 °C/min) is crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it gently with a mortar and pestle. This maximizes heat transfer and reproducibility.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample into a compact column of 2-3 mm at the sealed bottom of the tube by tapping or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan (Optional): For an unknown compound, perform a rapid heating scan to determine an approximate melting temperature. Allow the apparatus to cool sufficiently before proceeding.[9]

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point.

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is T1-T2.

-

Replicates: Conduct at least two more determinations to ensure consistency.

Workflow Diagram:

Sources

- 1. innospk.com [innospk.com]

- 2. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 220213-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 6. 5.imimg.com [5.imimg.com]

- 7. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid | Chemsrc [chemsrc.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uregina.ca [uregina.ca]

- 11. thinksrs.com [thinksrs.com]

An In-Depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(Piperazin-1-ylmethyl)benzoic acid, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis methodologies, analytical characterization, and its significant role in medicinal chemistry.

Introduction and Physicochemical Profile

This compound, and its more frequently synthesized dihydrochloride salt, are key building blocks in the creation of complex active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoic acid moiety linked to a piperazine ring via a methylene bridge, provides a versatile scaffold for drug design and development.[2] The presence of both an acidic carboxylic acid group and a basic piperazine ring imparts unique physicochemical properties that are critical for its utility in multi-step syntheses.

The primary and most notable application of this compound is as a crucial intermediate in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The high purity required for such pharmaceutical applications underscores the need for robust and well-characterized synthetic and purification protocols.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride |

| CAS Number | 106261-48-7[2] | 106261-49-8 |

| Molecular Formula | C₁₃H₁₈N₂O₂[2] | C₁₃H₂₀Cl₂N₂O₂ |

| Molecular Weight | 234.29 g/mol [2] | 307.21 g/mol [3] |

| Appearance | White crystalline powder[1] | White to off-white solid |

| Boiling Point | 377.2 °C at 760 mmHg[1] | Not available |

| Density | 1.175 g/cm³[1] | Not available |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | Soluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being nucleophilic substitution and reductive amination. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Nucleophilic Substitution Route

This is the most direct and widely patented method for industrial production. It involves the reaction of a 4-(halomethyl)benzoic acid derivative with N-methylpiperazine. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the halide from the benzylic position of the benzoic acid derivative.

Rationale for Experimental Choices:

-

Halide Leaving Group: While both 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid can be used, the bromo derivative is more reactive due to bromide being a better leaving group than chloride. However, the chloro derivative is often more cost-effective and readily available for large-scale synthesis.

-

Base: A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Inorganic bases like potassium carbonate or sodium bicarbonate are commonly used as they are inexpensive and easily removed during work-up.

-

Solvent: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents like DMF or acetonitrile are often used as they can dissolve the reactants and facilitate the SN2 reaction. Some patented procedures also utilize water as a solvent, which can be advantageous from an environmental and cost perspective.[4]

-

Temperature and Reaction Time: The reaction temperature and time are optimized to ensure complete conversion while minimizing the formation of by-products. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight.[4]

Detailed Experimental Protocol (Adapted from Patent Literature):

-

To a stirred solution of 4-(chloromethyl)benzoic acid (100 g) and N-methylpiperazine (59 g) in water (400 mL), add potassium hydroxide (33 g).[4]

-

Maintain the reaction temperature at 10°C for 5 hours.

-

Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove unreacted starting materials and the base.

-

The crude product can be purified by recrystallization.

-

For the preparation of the dihydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrogen chloride gas or a solution of HCl in a solvent like isopropanol.

-

The resulting precipitate is then collected by filtration, washed, and dried to yield this compound dihydrochloride.[4]

Reductive Amination Route

An alternative and often high-yielding approach is the reductive amination of 4-formylbenzoic acid with N-methylpiperazine. This "one-pot" method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity prevents the formation of the corresponding alcohol as a by-product.[5]

-

Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion.

Detailed Experimental Protocol (Conceptual):

-

To a stirred suspension of 4-formylbenzoic acid and N-methylpiperazine in a suitable solvent (e.g., DCM), add sodium triacetoxyborohydride in portions at room temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on literature for analogous structures, the expected chemical shifts (δ) in a solvent like DMSO-d₆ are:

-

Aromatic Protons: Two doublets in the range of 7.40-8.00 ppm, corresponding to the four protons on the para-substituted benzene ring.

-

Benzylic Protons: A singlet at approximately 3.50-3.60 ppm, integrating to two protons, for the -CH₂- group connecting the piperazine and benzene rings.

-

Piperazine Protons: A complex series of multiplets in the range of 2.20-2.60 ppm, integrating to eight protons, corresponding to the four -CH₂- groups of the piperazine ring.

-

N-Methyl Protons: A singlet at around 2.10-2.20 ppm, integrating to three protons, for the -CH₃ group on the piperazine nitrogen.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >12 ppm), which is characteristic of a carboxylic acid proton.

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. The expected chemical shifts are:

-

Carboxylic Carbonyl: ~167 ppm

-

Aromatic Carbons: Four signals in the aromatic region (~128-145 ppm). The quaternary carbon attached to the carboxylic acid group will be distinct from the one attached to the methylene bridge, and the two pairs of equivalent CH carbons will also have distinct shifts.[6][7]

-

Benzylic Carbon: ~62 ppm

-

Piperazine Carbons: Two or more signals in the range of ~52-55 ppm for the carbons of the piperazine ring.

-

N-Methyl Carbon: ~46 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.

-

C=C Stretches (Aromatic): Several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region are expected for the C-N bonds of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.15.

The fragmentation pattern in MS/MS would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion or a related benzylic cation at m/z 91, and a fragment corresponding to the protonated N-methylpiperazine. Cleavage within the piperazine ring is also a common fragmentation pathway for such compounds.[8]

Applications in Drug Development

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Imatinib.[1] However, the piperazine-benzoic acid scaffold is a privileged structure in medicinal chemistry and holds potential for the development of other bioactive molecules.

The piperazine moiety is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties, such as solubility and bioavailability. It can also serve as a linker to connect different pharmacophoric groups. The benzoic acid portion provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of new compounds for biological screening.

Studies on various piperazine derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: Piperazine-containing compounds have been investigated for their potential as antibacterial and antifungal agents.[9][10][11]

-

Anticancer Activity: Beyond its role in Imatinib, the piperazine scaffold is present in numerous other anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[8][12][13]

While specific biological activity data for this compound itself is not extensively reported in the public domain, its structural motifs suggest that it could serve as a starting point for the development of novel therapeutic agents in these and other areas.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, the compound is considered hazardous.[14]

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[14]

-

Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key precursor to the life-saving drug Imatinib. Its synthesis is well-established, with both nucleophilic substitution and reductive amination offering viable routes for its preparation. The analytical characterization of this molecule is straightforward, relying on standard spectroscopic techniques. While its direct biological activities are not widely documented, the piperazine-benzoic acid scaffold it possesses is a fertile ground for the discovery and development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed when handling this compound. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their scientific endeavors.

References

-

Sagar, B. K., et al. "Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative." International Journal of Pharmaceutical Sciences and Research, vol. 12, no. 10, 2021, pp. 5424-30. [Link]

-

Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, vol. 42, no. 1, 2021, pp. 1-7. [Link]

-

"A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib." ResearchGate, 2025. [Link]

-

Kalinichenko, E., et al. "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors." Molecules, vol. 26, no. 23, 2021, p. 7193. [Link]

-

Mahesh, A. R., and Somashekhar M. "Synthesis and Antimicrobial Activity of Piperazine Derivatives." American Journal of PharmTech Research, vol. 3, no. 4, 2013. [Link]

-

"Supporting Information - General Information." The Royal Society of Chemistry. [Link]

-

"Supporting Information - 4. NMR spectra." The Royal Society of Chemistry. [Link]

-

"How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?" FAQ. [Link]

-

"4-(4-Methylpiperazin-1-yl)benzoic acid." PubChem, National Center for Biotechnology Information. [Link]

-

Kulkarni, S. S., et al. "Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid." ResearchGate, 2009. [Link]

-

"Recrystallization of Benzoic Acid." University of Missouri-St. Louis. [Link]

-

"Column Chromatography Procedures." University of Colorado Boulder. [Link]

-

"4-(4-Methyl-1-piperazinylmethyl)benzoic acid." PubChem, National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. "Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 5, 2017, pp. 1156-1161. [Link]

- "Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

"CID 161692894." PubChem, National Center for Biotechnology Information. [Link]

-

"4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride." PubChem, National Center for Biotechnology Information. [Link]

-

"Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol." Scribd. [Link]

-

"Column Chromatography." MIT Digital Lab Techniques Manual. [Link]

-

Jana, S., et al. "Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives." ResearchGate, 2016. [Link]

-

El-Sayed, N. N. E., et al. "Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors." Molecules, vol. 27, no. 11, 2022, p. 3698. [Link]

Sources

- 1. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(Piperazin-1-ylmethyl)benzoic Acid for Pharmaceutical Development

Abstract: This technical guide provides a detailed examination of the solubility of 4-(Piperazin-1-ylmethyl)benzoic acid, a critical physicochemical property for its potential development as a pharmaceutical agent. A significant challenge in profiling this specific molecule is the prevalence of public data for its N-methylated analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7), a well-known intermediate in the synthesis of Imatinib.[1][2] This guide will clearly delineate the subject compound, synthesize the available predicted data, and establish a robust framework for its experimental solubility determination. By contextualizing the limited direct data with established principles and comparative information from its analog, this document offers researchers and drug development professionals a thorough, actionable understanding of its solubility profile and the resulting implications for formulation and bioavailability.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential. It directly influences dissolution rate, bioavailability, and the feasibility of developing a viable dosage form. Poor solubility can lead to insufficient drug absorption, resulting in suboptimal efficacy and high inter-patient variability.[3]

This guide focuses on This compound . It is crucial to distinguish this compound from its more frequently cited analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While structurally similar, the presence of a secondary amine in the piperazine ring of our target compound versus the tertiary amine in its analog can lead to different physicochemical properties, including pKa, lipophilicity, and ultimately, solubility.

Understanding the solubility of this compound is the first step in predicting its in vivo behavior and designing appropriate formulation strategies to ensure its effective delivery to the site of action.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. Below is a comparative summary of the available data for this compound and its N-methylated analog.

| Property | This compound | 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | Reference(s) |

| CAS Number | 220213-15-0 | 106261-48-7 | [4][5] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 220.27 g/mol | 234.29 g/mol | [5][6] |

| Appearance | Not specified | White to off-white crystalline powder | [1][2][7] |

| Predicted pKa | 4.31 ± 0.10 | 4.31 ± 0.10 | [2][4] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | 1.175 g/cm³ | [1][4] |

| Predicted Boiling Point | 386.1 ± 32.0 °C | 377.2 ± 32.0 °C | [2][4] |

Note: Most properties for this compound are predicted, highlighting the need for experimental verification. The identical predicted pKa for the carboxylic acid function is expected, as the structural difference is distant from the acidic proton.[2][4] However, the basicity of the piperazine nitrogens will differ, influencing the overall pH-solubility profile.

Aqueous and Solvent Solubility Profile

While specific quantitative data for this compound is scarce, its structure allows for a robust theoretical analysis of its expected solubility behavior.

Aqueous & pH-Dependent Solubility

This compound is an amphoteric molecule, containing both a basic piperazine moiety and an acidic carboxylic acid group. This structure dictates that its aqueous solubility will be highly dependent on pH.

-

In highly acidic solutions (pH < ~2): Both the piperazine nitrogens and the carboxylic acid will be protonated, resulting in a highly soluble cationic species.

-

In moderately acidic to neutral solutions (pH ~3-8): The molecule will likely exist as a zwitterion, with a protonated piperazine ring and a deprotonated carboxylate group. Zwitterions can have complex solubility behavior, often exhibiting a minimum solubility at their isoelectric point.

-

In alkaline solutions (pH > ~10): The carboxylic acid will be deprotonated (anionic), while the piperazine moiety will be neutral, leading to a soluble anionic species.

The qualitative description for the analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is "slightly soluble in water".[2][7] This suggests that the intrinsic solubility of the neutral or zwitterionic form is low, a common characteristic for many drug candidates.[8]

Figure 1: Predicted relationship between pH and the ionization state and relative solubility of this compound.

Solubility in Organic Solvents

The N-methylated analog is reported to be soluble in organic solvents.[1] This is a common feature for compounds that are sparingly soluble in water. For drug development, solubility in solvents like ethanol, DMSO, and various buffers is critical for formulation and analytical purposes. It is reasonable to hypothesize that this compound will exhibit similar behavior. Studies on benzoic acid itself show good solubility in solvents like ethanol and methanol.[9][10]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This principle is well-documented for benzoic acid and its derivatives in aqueous and mixed-solvent systems.[11][12] Experimental determination of the temperature-solubility relationship is crucial, as it impacts the design of crystallization processes for API purification and can affect the stability of liquid formulations during storage.

Experimental Determination of Solubility

Given the lack of public data, experimental measurement is required. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.[8][13]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility (Sₑ) of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid API to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C).[3] Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Filtration must be carefully validated to prevent drug adsorption to the filter membrane.[14]

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

-

Analysis: Determine the concentration of the dissolved API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Figure 2: Workflow for the Shake-Flask method to determine equilibrium solubility.

Implications for Drug Development

The solubility value is not merely a number; it is a critical parameter that guides major decisions in the drug development pipeline.

Formulation Strategies for Poor Solubility

Should this compound prove to be poorly soluble in aqueous media (e.g., < 0.1 mg/mL), several formulation strategies can be explored:

-

Salt Formation: Creating a salt, such as a dihydrochloride salt, can dramatically improve aqueous solubility and dissolution rate.[16] The presence of basic nitrogens makes this compound an excellent candidate for forming salts with pharmaceutically acceptable acids.

-

pH Adjustment: For liquid formulations, adjusting the pH to a region where the ionized form of the molecule dominates (either acidic or basic) can maintain the drug in solution.

-

Use of Co-solvents: Solvents such as ethanol, propylene glycol, or polyethylene glycol can be mixed with water to increase the solubility of hydrophobic compounds.[9]

-

Amorphous Dispersions: Converting the crystalline API into a higher-energy amorphous form, stabilized within a polymer matrix, can improve apparent solubility and dissolution.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. This classification is a powerful tool for predicting a drug's in vivo absorption characteristics. Determining the solubility of this compound is the first step in placing it within the BCS framework, which informs the level of clinical testing required to support formulation changes.

Figure 3: The role of solubility as a primary decision point in the Biopharmaceutics Classification System (BCS).

Conclusion

While publicly available experimental solubility data for This compound is limited, a robust scientific understanding can be constructed. Its amphoteric nature strongly implies a pH-dependent solubility profile, with an anticipated low intrinsic solubility for the zwitterionic form. The established protocols, particularly the shake-flask method, provide a clear path for the precise experimental determination of this critical parameter. The insights gained from such studies will be paramount for guiding formulation development, predicting bioavailability, and ultimately determining the therapeutic viability of this compound. Researchers are strongly advised to conduct these foundational experiments to move beyond theoretical predictions and build a solid data-driven development program.

References

- Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.). Gesundheit Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHksepvVjmQlxynUuF1p3ZBEuctkoCl8S0tKBTecfQPSKVVrJ-QRs3t6ZQQVgMaOLbRIvG6jUt7oP2rtma_0r0d6xOwffY3VYdZ55Kz_TJh_KDtvM3Rvx1AKuKSNhqQG4ZvlC_Nu9SCzgoXtjQaXf-6R0PRGls941fMRx4Of9WVkvLbMItEJxn5E2_lRPMqYCL9ijV3MSrDHUh2nN7L6VQmP9UNNiqP1u7ob34YHtvc9Ko=]

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. (n.d.). Home Sunshine Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxjFDqadpsqx4nQeadJPDxZVi0VqrymuoxlGXU0tvZmHtPeBgnAith4JuSwBc8Dpj7hLYSuYq_azSPGTFfnUNR1UHCZpWwIJZg9jFrEFMAgWWgvTlz2-dXEJYYV7NY4oW284Z2G1SXN_kOtJ64XkAFOfP-gL3e2joHEfVwPZTGRCnglU6JL9yx61PWo1o_eHy54CzqZNl4rxKZtAg=]

- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS, 106261-48-7 Safety Data Sheets. (n.d.). Echemi.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkwfJixQh_w6_iRRfrgMYd3OPJyf8JBQrHx_AIEIxekjaOu8qLJOwhD1hUs5lQZHOsu79N4n5NNT2PEcBYR3jxQObjUiPWRgiWK80J7NvXgKV4GnhGjBLkGA0b8re72qNq1hWM1kKGSXY7RMsjzEo-hpUVziVnxU7gToi4jyg8CQylWpJL3meJ16CWTDgu9lah7A==]

- General Experimental Protocol for Determining Solubility. (2025, November). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq8xWxEJx_xvwQUaIxt48w2P64iWyPNg-eDzJvQs8wpxjNWf65MSiK-4rPWGEeV8hb_qftPP5wZj1hij4DUAxrKrzxQhJiPIvsJk1JQE5Hw22rz8sXdvrQOioFVtGiODKmAWBtKhYgQeXvvKoV2cAWA5iEoXy3PJ1OxOtdNUQyKajAMHklYJoWufBDnUZr_ZKibfRTUA==]

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7. (2025, July 24). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGD7WN2pF4GXEBlsIjC8dLH6UWS8f_p3IMEbLki1u-GPBorDosNp0mOWDT1MPiqVjNViyXT5BI36d0jjqdeEtu4TnP8-70HtD4X0lXwWB4kOFRGQhzRYZ7QfIyWW0tsEg45UhDZnEhEtoAy-NpsvIBGSfjX3vNPI1Ex01yxWcqVOg=]

- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. (2025, December 20). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xh6STj0d0eSy-BNEzaOqR5DGzCfjaVg0fw0Rc_R1gadSdpzLTBCvJWoCFz34ISjjubdoo7_dYM7mzbTsaUGvvsROiFL9rdS2-JaIUbFuB4Z8APYw3oCqEsH8m1H0DpG9hS39SIXy2SYLm6_L3_1PfK0TvLNJXRYllUcPoayctBeS1BD-4j0oFOYGvsf0R_qH3_HNQVnYjiu8fsStUsgJi19XR-njWTVTLZ2DW0cQf5f4iGEFyl8mDLRqzVbc2fqbwJ-NF5PaV0BkW4bbeO2LB8BGkPhzzzKSG486-uRH4DnZ4481YZtzfyc_oi_6KRSUynG8nocBhwLZ_1ZStb4=]

- solubility experimental methods.pptx. (n.d.). Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ljF6lqSzJEEeug7TD76xVz4FwMXMNYO8N7mXwIAE981b1wEi0W0FzxZ6k0r-42cXEuSjMIUc4desI9AfKiUZeve_Mc6XK9JTlwEnNC1jo74f4UhluoLGGD0lcX1oRlORou3Rmh0V8SDcXeC5kr7NHXSWx7zkg8iEJO5StItEaZNRyu4R2FvdJJTofMw=]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyAfCiarzS7-E_c-z725RE8uNjsd5fV7pgM0Vtep0R5veolUFAhqy6gYm1ugt4IKFzEDE3WGw8mXxyF-Rpb9Xv16waskVERTrWCINP5iD4_Kl3t8Zn-LYzVwEMqXNY-wgJsPinPFGC5RflEZ2DA6mNWtWnk5aY69O8KdYURoBoAkpidJ3kzGpn22k9Ec9CiXKsDNS6vHV8aOI=]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv3fp6nrwd3StYIgu7t7gvLHyAdIvkL05wWUHRRyfOjr6mmtyBidjY0_PukdJ1TXS3oPPxdQpOQzSRnL-fjGyyGUx_wV5ZEgpDYWIJbIDc5h9lJsZng07CbhDVLNh30hfK6xv5tqwomAG24HGzG8mpBMkzImaYVXYyRPEPnB4C]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjmVcLuDZvRTdyO9mSmN_1tVbnX-MpJVwYQXTogTXkxWL-uQ3vjFrO3LcZvbI2d8n_ZG6qzVfpzrp1Tn_sy0A0rxo6F6J_N_GKUBOCqByf69ECJS8-bE1YgIRSlOUB3fe6Gsa0qOGP_F4j2h2fJRpv8NvdFPYG4Rwoox1mewgoqKEZ8Tf54gZigF_Iva-6l1LuLqpErDjhjzk0okpBwDGyqggUiewfTipvzsiuVdNtIxmzU4kI2eyMdqwUsVeLotfJ8CIxvutGHeXfBL2CnI-nbHxNQiK96ru0zTSQMgF_HYiB7wTTFugko7ktjjN5BNRcNg==]

- 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsuBJDdQS8tFwZTY97OHQCkykceuQE6eeVloQIr8VmNbc4c0KPEz3f2311seupTYDrlxMdoYSYZ-u5-ZGTH4TM6rJQHNeO5_mpxZm3y_jRh3Y8sBAs5hKEyc5TtJjIdFe2XfSkr2nw8dRemAHJFV-afhu-VlAEbtA18jRVpWikEdrlD8yuYyUQ3EB_]

- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. (2023, September 5). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhSVIeWNppF7UHrdepr0h2aAioHsvN6LU78kDXxpBqQzBpZi8zxc-_80xxjeJMDDY1j9tppbij-Y859FgK1WDHexe0yXq8cCuAiK8MINlVfpCc7BN9AR6vb9wrGNreL2rjCMEVUnfjpFK4TJAbwYMswvvHsNyfXjswnr_vVl3_QZ31PXqerutHh_Dhsp0aPqlXbS6u5MnL00KIoVWh1K8NYEOYx2H9de4ytDPa_fRbFdPg618H9yEe7LgoRByJGpUdZDCzPE7UV1LHS2GD8uVgMk=]

- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGobKhPn6GcKvzwqNjlgbXdQo6YmPxaq6AqS9Sh6JYLqXEaQ-4iW6RnJao3vGMs2L83CmuhYiGrKIgiSQRANbrvc4WVeCRJabPQLYe_UcETuYBQMhZETc8d3lQKrSAzxGu-Z15PEBU1XA3euStmQ5-2BtUl4hlyifh1bziQOPtoSgCd6UONaO6FyNudp2Ccm-SDHtjaFuI8b1ytz2a3]

- 220213-15-0(this compound) Product Description. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqAA9WZ9PYw8xBVKFRDyvc6pKc9lHP8z3yhh1LKjkbyC_TnRqO05T5KSroiEuZkCpNvhJa_EAxk-jN0rJalv7HVIb3-urbMLi6WpBzN2aAZaRuCHL5sewKHyY5_mhPZhSPfJBmLJTterSvt6yY3xMOBHggPBsIJt8wuz1Oi4f3ng4=]

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets. (n.d.). Echemi.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAs3QJ7NZFCkqcN_lYyTnMLDYpUQqhEq0NDFPH4PTbL3ZVzzccKrmUOTZAfLqyEip_xa8aSfwFXsOS5MhI0bh6hiIZPE3qN9gBHeTtBX6eEjWfwRwoFJKI0wXxolmY3REj5xqH_h6pzrMKiOogK1K5ymmMreNm7nTb7QazJ_w8ipaVsLxgiq8sxDF-LEs6bj_m-gGO7I0=]

- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. (n.d.). J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs54XQByoCx8_iyIgnpkCzlke7DVtH8u9GsgVdO9kPmZB-8RE2Zyyrfn77wZDgRr-JWg9ZTkJwHz8zP22qFZeL5J1VZq7U1V9KdhDbuVrDQ8fpitI5Y2AgDROF4Y3K_IVl7Jw=]

- CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid. (2025, August 27). Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHtKPARHp8Isp5q6OLCN4bi5nIrcLqqo_-n6VR96SZZhjr2rcF4hp6FQ3kh4UH8JmoelMBOnuktUSpex7U9LwNi2zpbqeGa9NziDCMZWTfcKHyXYCO_v9s0Ujifwh4LD3Spx2zRJb0Kd95YPkeZV8Kw==]

- Analytical Methods. (n.d.). Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGgLA8rwlIm7ykpZWw4jFws4XBdbl7JTTIMBLJuxQQevATgcNREUNe8AqZueQotFSXmIhphA54Ia6L4yBYrE34Xkccd7BJLf3d7He7SFah_DWeOWltyvt6O4FvI3Iw7kTo-agu859XUGUIRCsMMNf9DtIyEqu958h_]

- CID 161692894 | C26H36N4O4. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1y56CXgt2WUrt0f0Pg7gdypsfvroct6FR76ClCxjR8WH2oi9YM5EgXcc2SE-sWIX-wLjrYxDIb586RO_pT-hgLZXbUDoC0gjZrLXo73Mg5cdV9reWlt8_AEZ-IRjm1Bv5qeb3UX1sGv3Gt65aUYeKcEQZzybN_1tj4BbhDsu-Z4KHsCvi0KDLik-HoFIFgR9paQ==]

- The effect of temperature on the solubility of benzoic acid derivatives in water. (2025, August 7). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr9kq4GUgNC0M9rAI9nCIiosIdg3Evy8bf9LR3zznczR3oB3Eh9gyFJCzutmwcU2ft2FZo0i-zireFrT2oaOhkquWy9bBpc7_26DluEZ6ygvtbLgmA_GuXEYGwGXaghbynrkGUUyLS-M8VgvOTh1G3iob3ZpvwrzsTnXJCtFrOvE4RxZsI-ZoABCM6KK0lOhAn8_EEu7qlxzLuoUtgge3b9JlgZRbuapvVPOZ8Vr4YHnIPyT5--lVFPF8C-wbNmw==]

- 4-(4-BENZYLPIPERAZIN-1-YLMETHYL)BENZOIC ACID | 359801-19-7. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnzBJnEWsX-k4rwH3oT5cfT6DyUDFuKqRF66eHai0GQ87YN9J4-W1kXIa9wxhKjAmZuXKM12nSHhcMLud6_rO3xxLUOY6-x0_hrbJm6QCtSssCHpyoKPOD93GM2znk2gMg6I75Qeu78pls3y04bodun9tBSPaPfRhxcukh-FU=]

- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6To0jmRNxEO6p5s7OgC_vq0ehd0m3B8YMlLz5uFGAo3YKd0s2b8pzDFbIrxcgR8NNtMzg6nHTYTbXNJNJ2j7e0-VlZBxcV0m2Xp89M-2Qf0q7pxeMVEEo1K8TsCVl02oh0RGwDlV53X1Q2qgp]

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGla39w2B2WPRS7t4ZiN0xIZpRtFfWBY_b3lbL3hROpUD4EVLz0K1d_BMYYSkB9_p8mpRJAydZpIMkU8rhZVKbkmanAMeZ8KH1xfPe2jawK_byPCzx91CZ_yAlrhyDz1g367JI0OF-ispV8VzQ=]

- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxOnIbQ5LooBRiW74A8t4gN10_d3pS9aQemgQedf5ybRe2WSL2-HCwyyRBRkG3UW64ZQjoIyYcsdR833NikzF8HHyQteK9NPg8SXebCUO6x4qGrnMELeit2A5_3YPucuEo742jW-LtcSpEVTEzaP-s-DM-u2sMF2kHClUYAXMwz-llYB9YWrxpOGMzGKCW1_LKFQQ=]

- Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2F7NKDdAUrWO0WPMUVadASYgaT1Em63Nu1vPqE4Wh3R5uZhfn-wERwqAEPaBZGUz9Cld6yTTaPSywl9xLbBWA07OpX6uqU0nQ7UNZfbq0I5iyjWnqJHw2npDQ-vNs0bA2rbY3fIfFMaTmKfp0b3WzhaxIVM9XCybVsAMdVIq0i31JAUI0E1ssQizygldRQRqGPIEu1bofhFx]

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2025, August 5). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdCLgcDJ8koWgczHF8WavDMv3mCVd8fo6GVN-CB6EFO51Zlw_BHTDQ80WTfYHrQsNrbyILZ18JwSDV0h3zdnX936ndiyf74vL5K05cFSaoXGBlJmDMh1JHSaexVd6555xUoAFAVUWYXy8fncadeazNfmIlGLEDWvVZrXNtUH_XMunLTnD8Rs_phuVZCaUOW-5RE_6da5DA1RwX6eCTzFs8L6ZFbPPd3-816U0vb0EFBTpxVnRWUwA6-RUtJXHY8nea3ajPHhgGmO1C0J_Afp8XNcMLlUh0fL1VQGM=]

- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvyITmsf31Wei-LUoil9gHKXaruUFKBhjuRXw4H4rdm76EcmBJoE82zfpfhHDJVxw1eYD-DFjsOCuAA-xexioG3wPZU-3T1JNrmeey3RHjs4LoMprnwgj8T8GL8DqEpiQCPrHTYHuZt65WlzSQvUnPe53H0lQUWF4cG-W93Qyzwfvysp2iHJma5opBCdIJLk-foldp7HkP64dXdDtnRQ==]

Sources

- 1. innospk.com [innospk.com]

- 2. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. 220213-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point of 4-(Piperazin-1-ylmethyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the melting point of 4-(piperazin-1-ylmethyl)benzoic acid, with a primary focus on its N-methylated derivative, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a critical intermediate in the synthesis of the renowned anti-cancer drug, Imatinib. This document clarifies the distinction between the free base and its dihydrochloride salt, presents available melting point data, and elucidates the underlying scientific principles that govern this key physicochemical property. Furthermore, it offers a detailed, field-proven protocol for accurate melting point determination, addressing the pivotal roles of purity and potential polymorphism. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this pharmaceutically significant compound.

Introduction: Identifying the Compound of Interest

The query "this compound" can refer to a molecule without substitution on the piperazine ring. However, in the context of pharmaceutical development, the more prominent and extensively documented compound is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No. 106261-48-7). This derivative is a vital precursor in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Given its significance, this guide will concentrate on this N-methylated analogue and its common salt form.

The free base is often described as a white crystalline powder.[2] For practical applications in synthesis and purification, it is frequently converted to its dihydrochloride salt, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8).[3][4][5] This salt form generally exhibits enhanced stability and solubility in certain solvents, facilitating its handling and purification.[5]

Below is the chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid:

Caption: Chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

Melting Point Data: A Tale of Two Forms

A critical distinction arises when examining the melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid: the available data for the free base is sparse and often predictive, whereas the dihydrochloride salt is well-characterized with a consistent, experimentally determined melting point range.

| Compound | CAS Number | Form | Reported Melting Point (°C) | Data Type |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | Free Base | 310-312 | Predicted |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | Dihydrochloride Salt | 305-307 | Experimental |

| 309-311 | Experimental |

Table 1: Summary of Reported Melting Point Data.

The lack of a definitive experimental melting point for the free base in readily available literature suggests that it may be less commonly isolated and characterized in its solid state for quality control purposes, with preference given to the more stable and crystalline dihydrochloride salt. The high melting points of both forms are indicative of strong intermolecular forces, likely due to the presence of the carboxylic acid and the tertiary amines, which can participate in hydrogen bonding and ionic interactions.

Scientific Integrity: Factors Influencing Melting Point

The melting point is a fundamental thermal property that provides insights into the purity and identity of a crystalline solid. For a pharmaceutical intermediate like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, an accurate and reproducible melting point is a critical quality attribute.

The Impact of Purity

The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression of the melting point and a broadening of the melting range . This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry. Impurities introduced during synthesis, such as unreacted starting materials or by-products, can significantly affect the observed melting point. Several synthetic routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and its dihydrochloride salt have been documented, each with a unique impurity profile that must be considered.[6][7]

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid were identified, it is a common phenomenon for active pharmaceutical ingredients (APIs) and their intermediates. The conditions of crystallization, such as the solvent used, cooling rate, and agitation, can influence which polymorphic form is obtained. Therefore, variations in the manufacturing process could potentially lead to different crystalline forms with different melting points.

Experimental Protocol: Accurate Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using the capillary method with a modern melting point apparatus.

Materials and Equipment

-

Sample of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (finely powdered and dried)

-

Melting point capillaries (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

-

Drying oven or desiccator

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a drying oven at an appropriate temperature (e.g., 60-80 °C) under vacuum for several hours, or by storing it in a desiccator over a suitable drying agent.

-

If the sample is not already a fine powder, gently grind it using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

Invert the open end of a melting point capillary and tap it into the powder to collect a small amount of the sample.

-

To pack the sample into the sealed end of the capillary, gently tap the bottom of the capillary on a hard surface or drop it through a long glass tube.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended):

-

Place the loaded capillary into the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

-

Insert a new capillary with the sample.

-

Set a slow heating rate of 1-2 °C/min.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The two temperatures constitute the melting range.

-

-

-

Data Recording and Interpretation:

-

A sharp melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Repeat the accurate determination at least twice to ensure reproducibility.

-

The workflow for this protocol is illustrated in the diagram below:

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a crucial parameter for its identification and quality assessment, particularly in the context of its role as a key pharmaceutical intermediate. While experimental data for the free base is not widely reported, its dihydrochloride salt is well-characterized with a melting point in the range of 305-307 °C . This technical guide has underscored the importance of distinguishing between these two forms and has detailed the critical influence of purity and potential polymorphism on melting point determination. By following the provided, robust experimental protocol, researchers and drug development professionals can ensure the accurate and reliable characterization of this vital compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

Sources

- 1. innospk.com [innospk.com]

- 2. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. bangchemicals.com [bangchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-ylmethyl)benzoic acid

This guide provides an in-depth analysis of the spectroscopic data for 4-(Piperazin-1-ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural confirmation of the compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

Introduction

This compound is a bifunctional molecule incorporating a benzoic acid moiety and a piperazine ring linked by a methylene bridge. This structural arrangement makes it a valuable building block in the synthesis of pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk you through the expected spectroscopic signatures of this compound and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features of this compound and the logical workflow for its characterization.

1H NMR spectrum of 4-(Piperazin-1-ylmethyl)benzoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Piperazin-1-ylmethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of this compound and related molecules.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety, a flexible piperazine ring, and a benzylic methylene bridge. Its structure makes it a valuable building block in medicinal chemistry; for instance, the closely related derivative 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy[1][2]. Given its pharmaceutical relevance, unambiguous structural verification is paramount.

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, offering field-proven insights into sample preparation, data acquisition, and spectral analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. The structure of this compound contains seven distinct proton environments, as illustrated below.

-

Hₐ: The acidic proton of the carboxylic acid group (-COOH).

-

Hₑ, Hₑ: The two aromatic protons ortho to the carboxylic acid group. They are chemically equivalent due to symmetry.

-

Hₒ, Hₒ: The two aromatic protons ortho to the methylene bridge. They are also equivalent.

-

Hₐ: The two protons of the benzylic methylene bridge (-CH₂-).

-

Hₑ, Hₑ: The four protons on the two piperazine carbons adjacent to the methylene-linked nitrogen.

-

Hₒ, Hₒ: The four protons on the two piperazine carbons adjacent to the secondary amine nitrogen.

-